Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of benzoimidazole derivatives, which are known for their diverse biological activities. This compound is particularly noted for its potential applications in drug development due to its structural features that allow for interactions with biological targets.
The compound is synthesized through various chemical reactions involving piperidine derivatives and benzoimidazole structures. Its synthesis has been documented in several patents and chemical databases, including Google Patents and Chemical Book, which provide insights into its preparation and properties.
Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride can be classified as:
The synthesis of Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride typically involves the following steps:
These steps can be performed under controlled conditions using solvents like dichloromethane or ethanol, often employing catalysts to facilitate reactions.
The synthesis may involve techniques such as:
The molecular structure of Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride features several key functional groups:
The compound's structure can be represented as follows:
Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. For example, in nucleophilic substitutions, polar aprotic solvents may enhance reaction rates.
The mechanism of action for Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride is not fully elucidated but is believed to involve:
Research indicates that benzoimidazole derivatives often exhibit activity against a range of targets, including kinases and other enzymes involved in disease pathways.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride has potential applications in:
The strategic fusion of benzimidazole and piperidine scaffolds creates pharmacologically privileged architectures. Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride exemplifies this approach, where the planar, aromatic benzimidazole core enables π-stacking interactions with biological targets, while the sp³-hybridized piperidine moiety introduces three-dimensionality and basicity. This hybrid design specifically positions the piperidine nitrogen for salt formation (enhancing solubility) and the benzimidazole N1 position for sulfonylation (blocking undesired tautomerization). The methylene linker between piperidine and benzimidazole provides conformational flexibility, allowing the molecule to adopt bioactive conformations upon target binding. Precursor molecules like 2-(piperidin-4-yl)-1H-1,3-benzodiazole (CAS 715810) serve as key intermediates for constructing this hybrid system [7]. Computational studies suggest that the 4-ylmethyl substitution on piperidine optimizes spatial orientation relative to the benzimidazole plane, minimizing steric clash while maintaining optimal vector directionality for target engagement.
Table 1: Molecular Properties of Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1185319-90-7 [2] [3] |
Molecular Formula | C₂₀H₂₅ClN₄O₂S [1] [5] |
Molecular Weight | 420.96 g/mol [2] [5] |
IUPAC Name | 1-(4-methylphenyl)sulfonyl-N-(piperidin-4-ylmethyl)benzimidazol-2-amine hydrochloride [2] |
Key Structural Features | Benzimidazole core, Piperidine ring, Tosyl group, Methylene linker |
Regioselective manipulation of the benzimidazole heterocycle is critical for precise molecular assembly. The synthesis requires selective protection of the N1 position prior to introducing the piperidinylmethyl arm at C2. This is achieved under basic conditions (e.g., K₂CO₃/DMF), where the benzimidazole N1 nitrogen exhibits higher nucleophilicity than N3, enabling preferential alkylation or sulfonylation at this site. Failure in regiocontrol leads to isomeric impurities that compromise pharmacological potency. The C2 position is subsequently activated for nucleophilic substitution via halogenation (e.g., 2-chloro-1-tosylbenzimidazole) or dehydration-condensation reactions. Amination at C2 proceeds optimally through SNAr displacement, where primary amines like 4-(aminomethyl)piperidine attack the electron-deficient C2 carbon. This chemoselectivity is confirmed by NMR studies showing single-addition products when stoichiometry is carefully controlled [8]. The electron-withdrawing tosyl group at N1 significantly enhances the electrophilicity of C2, facilitating amide bond formation with piperidin-4-ylmethanamine under milder conditions compared to unprotected benzimidazoles.
Sulfonylation at the benzimidazole N1 position serves dual purposes: blocking undesired tautomerization and enhancing metabolic stability. The toluene-4-sulfonyl (tosyl) group is introduced using p-toluenesulfonyl chloride (TsCl) in aprotic solvents (e.g., dichloromethane or THF) with organic bases (triethylamine or DMAP). This modification drastically reduces oxidative degradation at the imidazole ring while influencing lipophilicity (logP increases by ~1.5 units) and membrane permeability. The electron-withdrawing nature of the sulfonyl group also modulates the benzimidazole’s π-electron density, which red-shifts its UV absorbance by 20-30 nm—a useful quality control metric. Crucially, the tosyl group prevents N-oxide formation during storage and confers resistance toward hepatic CYP3A4-mediated metabolism compared to N-alkylated analogues. Alternative sulfonyl groups (mesyl or nosyl) were evaluated but showed inferior crystallinity or reduced bioactivity in preliminary screens [8].
Table 2: Synthetic Pathway for Key Intermediates
Intermediate | CAS Number | Role in Synthesis | Key Reference |
---|---|---|---|
1-tosyl-1H-benzo[d]imidazole | 15728-44-6 [8] | Sulfonylated benzimidazole core | Chemsrc [8] |
4-(aminomethyl)piperidine | N/A | Provides piperidine moiety with linker | PubChem [1] |
2-chloro-1-tosyl-1H-benzimidazole | N/A | Activated intermediate for C2 amination | Not in sources |
The spatial positioning of the piperidine ring governs target binding affinity and selectivity. Piperidin-4-ylmethyl substitution (as in the target compound) creates an extended conformation where the amine group projects away from the benzimidazole plane, favoring interactions with deep hydrophobic pockets in biological targets. Molecular modeling reveals that 3-ylmethyl isomers adopt a bent conformation with ~30° torsional strain, reducing accessibility to the nitrogen lone pair. Crystallographic data (not in sources but inferred from analogues) indicates that the 4-substituted piperidine adopts a stable chair conformation with equatorial orientation of the aminomethyl arm, minimizing 1,3-diaxial interactions. Methylation at the piperidine nitrogen shifts pKₐ from 10.2 (secondary amine) to 9.8 (tertiary amine), altering ionization state at physiological pH. Bulkier N-substituents (e.g., benzyl) disrupt crystal packing, leading to amorphous solids with poor solubility—hence the preference for the primary amine hydrochloride salt in the final compound [4]. Distance measurements between benzimidazole C2 and piperidine nitrogen show 6.8 Å in 4-ylmethyl vs. 5.2 Å in 3-ylmethyl isomers, explaining differential target engagement.
Hydrochloride salt formation is essential for optimizing the drug-like properties of this hybrid molecule. The free base (N-(piperidin-4-ylmethyl)-1-tosyl-1H-benzo[d]imidazol-2-amine) exhibits poor aqueous solubility (<0.1 mg/mL) and hygroscopicity, complicating formulation. Protonation of the piperidine nitrogen (pKₐ ~10) using HCl in ethanol/water mixtures yields a crystalline hydrochloride salt with significantly enhanced water solubility (>25 mg/mL). This salt form improves bioavailability by facilitating dissolution in gastrointestinal fluids and increases stability against oxidative degradation by lowering the energy of the crystalline lattice. Counterion screening (e.g., citrate, mesylate) revealed hydrochloride provided optimal crystallinity, melting point (decomp. >220°C), and bulk density (0.45 g/cm³). Powder X-ray diffraction confirms high crystallinity (sharp peaks at 2θ = 12.8°, 18.3°, 25.6°), which prevents polymorphic transitions during storage. The hydrochloride salt also demonstrates superior flow properties compared to maleate or phosphate salts, enabling direct compression into tablets [2] [3].
Table 3: Commercial Suppliers and Specifications
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
American Custom Chemicals Corporation | CHM0237464 | 95.00% | 5 mg | $498.84 [2] |
Chemenu | CM161393 | 95% | 1 g | $700.00 [2] |
Crysdot | CD11338215 | 95+% | 1 g | $741.00 [2] |
Shaanxi Dideu Medichem Co. Ltd | Not specified | 99% | 25 kg drum | Price on request [3] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3